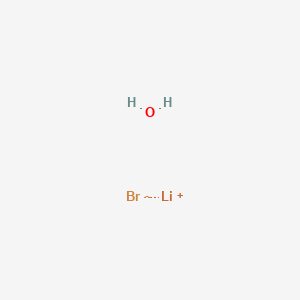

Lithium bromide hydrate

Descripción general

Descripción

Lithium bromide hydrate is a compound with the linear formula LiBr · xH2O . It is used as a medium for air-conditioning and a desiccant in industrial drying systems . It also finds use as a sedative and hypnotic, and is employed in manufacturing pharmaceuticals, in alkylation processes, and as brazing and welding fluxes .

Synthesis Analysis

Lithium bromide hydrate can be prepared by treating an aqueous suspension of lithium carbonate with hydrobromic acid or by reacting lithium hydroxide with bromine . A study has reported the crystal structures of the di- and trihydrates of lithium chloride, lithium bromide, and lithium iodide, and the pentahydrates of lithium chloride and lithium bromide .Molecular Structure Analysis

In each hydrate, the lithium cation is coordinated octahedrally. The dihydrates crystallize in the NaCl·2H2O or NaI·2H2O type structure . In the tri- and pentahydrates of LiCl and LiBr, one water molecule per Li+ ion remains uncoordinated .Chemical Reactions Analysis

One of the known reactions involving Lithium bromide hydrate is its reaction with water to form Hydrogen Bromide and Lithium Hydroxide . It has also been used as a non-derivatizing cellulose dissolution solvent to prepare regenerated cellulose films for kraft pulp .Physical And Chemical Properties Analysis

Lithium bromide hydrate is a non-flammable substance. It is slightly soluble in pyridine . It appears as a white hygroscopic solid. Its boiling point is 1265°C, and its melting point is 552°C. Its molar mass is 86.845 g/mol, and its density is 3.464 g/cm3 .Aplicaciones Científicas De Investigación

Crystallography

Lithium bromide hydrate plays a significant role in the field of crystallography. For lithium halides, hydrates with a water content of 1, 2, 3, and 5 moles of water per formula unit are known as phases in aqueous solid–liquid equilibria . The crystal structures of these hydrates have been determined, providing valuable insights into their properties .

Refrigeration Techniques

Lithium bromide hydrate is extremely hygroscopic, possesses a very high solubility, and can stably be cooled to very low temperatures. Due to these properties, it has attracted growing interest in refrigeration techniques .

Preparation of Carbon Nanospheres

Acidic lithium bromide hydrate (ALBH) is used in the hydrothermal carbonization (HTC) process to overcome the recalcitrance of lignocellulose, such that nano-carbon spheres are prepared at mild conditions . These carbon nanospheres can efficiently adsorb both heavy ions and methyl orange in wastewater .

Organic Synthesis

Solid Lithium bromide is a useful reagent in organic synthesis. It is included in oxidation and hydroformylation catalysts; it is also used for deprotonation and dehydration of organic compounds containing acidic protons, and for the purification of steroids and prostaglandins .

Synthesis of Glucooligosaccharides

Lithium bromide trihydrate has been used to synthesize glucooligosaccharides from glucose via non-enzymatic glycosylation, with a yield of 75% .

Mecanismo De Acción

Target of Action

Lithium bromide hydrate, like other lithium salts, primarily targets enzymes that have magnesium as a co-factor . The active principle in these salts is the lithium ion (Li+), which, due to its smaller diameter, can easily displace K+ and Na+ and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .

Mode of Action

Lithium bromide hydrate interacts with its targets, leading to a number of effects. It has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential . Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little .

Biochemical Pathways

Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window . To avoid adverse effects or, conversely, lack of drug response, it is necessary to routinely administer therapeutic drug monitoring (TDM) .

Safety and Hazards

Lithium bromide hydrate is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause an allergic skin reaction . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

Research into hydrate-based storage and transportation, the array of gas separation applications, and the significant potential around industrial refrigeration will continue to grow through functional chemistries . Further studies on the crystal structures of the higher hydrates of lithium bromide are also expected .

Propiedades

IUPAC Name |

lithium;bromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.Li.H2O/h1H;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLONMMJNGTUAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH2LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635739 | |

| Record name | Lithium bromide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85017-82-9, 13453-70-8 | |

| Record name | Lithium bromide (LiBr), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85017-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium bromide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium bromide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

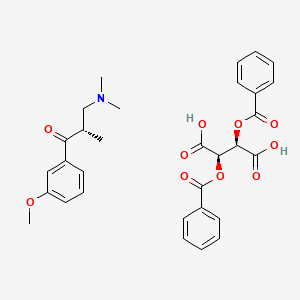

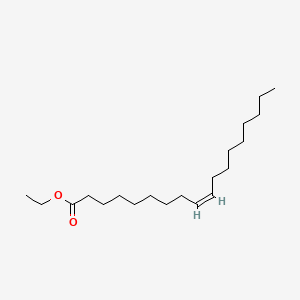

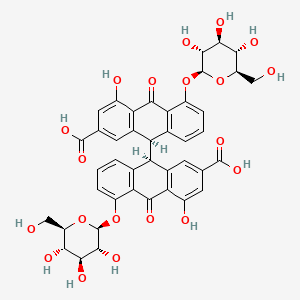

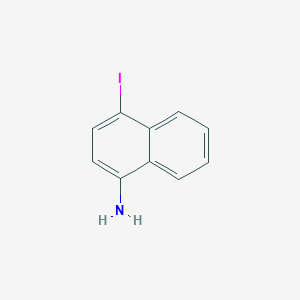

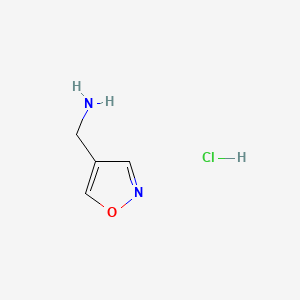

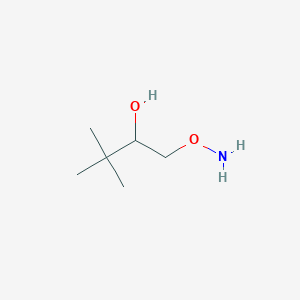

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B3430534.png)

![2-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3430542.png)

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/no-structure.png)

![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B3430556.png)